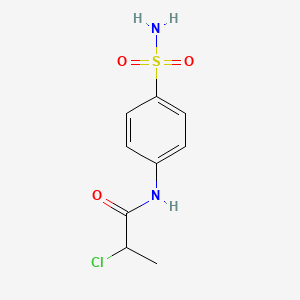

2-chloro-N-(4-sulfamoylphenyl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-2-4-8(5-3-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIQGHVRLMMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 4 Sulfamoylphenyl Propanamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-chloro-N-(4-sulfamoylphenyl)propanamide identifies the primary amide bond as the key strategic disconnection. This bond links the sulfamoylphenyl moiety to the 2-chloropropanoyl group. This disconnection points to two principal precursors: sulfanilamide (B372717) (4-aminobenzenesulfonamide) and a derivative of 2-chloropropanoic acid, typically its activated form, 2-chloropropanoyl chloride.

This approach is predicated on the nucleophilic character of the aniline (B41778) nitrogen in sulfanilamide and the electrophilic nature of the acyl chloride. The commercial availability and well-established reactivity of these precursors make this retrosynthetic pathway the most direct and logical route for the synthesis of the target compound.

Classical and Contemporary Synthesis Pathways

The formation of the amide bond in this compound is typically achieved through classical amidation reactions. These methods have been optimized over time to improve yields and purity.

Amidation Reactions and Optimized Conditions

The most common method for the synthesis of this compound is the acylation of sulfanilamide with 2-chloropropanoyl chloride. This reaction is analogous to the synthesis of similar structures like 2-chloro-N-(4-sulfamoylphenyl)acetamide and 3-chloro-N-(4-sulfamoylphenyl)propanamide. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic nature of the reaction and minimize side products.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield | Reference Compound |

| Sulfanilamide | 2-Chloroethanoylchloride | THF | N-ethylmaleimide | 258 K | 70% | 2-Chloro-N-(4-sulfamoylphenyl)acetamide |

| Sulfanilamide | 3-Chloropropanoylchloride | THF | N-ethylmaleimide | 258 K | 70% | 3-Chloro-N-(4-sulfamoylphenyl)propanamide |

This table is interactive. Click on the headers to sort the data.

Role of Activating Agents and Bases in Amide Bond Formation

In the acylation of sulfanilamide, 2-chloropropanoyl chloride serves as the activated form of 2-chloropropanoic acid. The acyl chloride is highly electrophilic, facilitating the nucleophilic attack by the amino group of sulfanilamide.

A base is essential in this reaction to neutralize the hydrochloric acid (HCl) generated as a byproduct. The formation of HCl would otherwise protonate the unreacted sulfanilamide, rendering it non-nucleophilic and halting the reaction. Tertiary amines, such as triethylamine, or other acid scavengers like N-ethylmaleimide, are commonly employed for this purpose. The choice of base and its stoichiometry are critical for optimizing the reaction yield and preventing side reactions.

Multi-Step Synthetic Sequences to the Target Compound

The synthesis of this compound can be conceptualized as a straightforward, multi-step sequence, even if some steps are performed in situ.

Activation of 2-Chloropropanoic Acid: If starting from 2-chloropropanoic acid, the first step is its conversion to the more reactive 2-chloropropanoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amidation: The resulting 2-chloropropanoyl chloride is then reacted with sulfanilamide in the presence of a suitable base and solvent, as detailed in the sections above, to form the final product, this compound.

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove the hydrochloride salt of the base and any unreacted starting materials. The product can then be purified by recrystallization from a suitable solvent system.

Stereoselective Synthesis and Chiral Resolution Strategies

The presence of a stereocenter at the C2 position of the propanamide moiety introduces the possibility of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective strategies.

Enantioselective Approaches to the Chiral Center (C2 of Propanamide)

While specific literature on the enantioselective synthesis of this compound is not abundant, established methodologies for the synthesis of chiral α-chloro amides can be applied.

One of the most direct approaches involves the use of an enantiomerically pure precursor. For instance, (S)-2-chloropropanoic acid can be synthesized from the naturally occurring amino acid, L-alanine, through a diazotization reaction in the presence of hydrochloric acid. This chiral acid can then be converted to its corresponding acyl chloride and subsequently reacted with sulfanilamide to yield the (S)-enantiomer of the target compound. The same principle can be applied using D-alanine to obtain the (R)-enantiomer.

Alternatively, a racemic mixture of this compound can be synthesized and then subjected to chiral resolution. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amide.

More contemporary approaches could involve asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. For example, a kinetic resolution of racemic 2-chloropropanoyl chloride could be achieved through its reaction with a chiral alcohol or amine, followed by separation and subsequent reaction of the enantiomerically enriched acyl chloride with sulfanilamide.

Diastereomeric Salt Formation and Chromatographic Resolution Techniques

The presence of a stereocenter at the second position of the propanamide chain means that this compound exists as a racemic mixture of two enantiomers. The separation of these enantiomers is crucial for investigating their differential biological activities and for the development of stereochemically pure compounds. Diastereomeric salt formation and chromatographic methods are the principal techniques employed for this purpose.

Diastereomeric Salt Formation:

This classical resolution method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org For a compound like this compound, which possesses an acidic N-H proton on the sulfonamide group, a chiral base can be used as the resolving agent.

Commonly used chiral bases include naturally occurring alkaloids and synthetic amines. The selection of the resolving agent and the solvent system is critical and often determined empirically to achieve efficient separation.

Table 1: Potential Chiral Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent Class | Specific Examples | Rationale for Use |

| Alkaloids | Brucine, Strychnine, Quinidine | Readily available, possess multiple stereocenters for effective chiral recognition. |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine | Simpler structures, available in high enantiomeric purity. |

| Amino Alcohols | (1R,2S)-Ephedrine | Multiple functional groups for potential hydrogen bonding interactions. |

The process typically involves dissolving the racemic this compound and the chiral resolving agent in a suitable solvent. One diastereomeric salt will preferentially crystallize from the solution, which can then be isolated by filtration. The purified diastereomeric salt is subsequently treated with an acid to regenerate the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Chromatographic Resolution Techniques:

Chromatographic methods offer a powerful alternative for the separation of enantiomers and are particularly useful for analytical-scale separations and for cases where crystallization is challenging.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of enantiomers. nih.gov It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of racemic compounds, including sulfonamides. nih.gov Supercritical fluid chromatography (SFC) with chiral columns has also been shown to be effective for the separation of sulfonamides. researchgate.net

Gas Chromatography (GC): For GC separation, the enantiomers of this compound would typically need to be derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Alternatively, a chiral stationary phase can be used.

Capillary Electrophoresis (CE): This technique has been successfully applied to the analysis of sulfonamides. grupobiomaster.com For chiral separations, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 4 Sulfamoylphenyl Propanamide

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal insights into the molecular structure, conformation, and intermolecular interactions of 2-chloro-N-(4-sulfamoylphenyl)propanamide.

Determination of Molecular Geometry and Bond Parameters

An X-ray crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For instance, in the related compound 3-chloro-N-(4-sulfamoylphenyl)propanamide, the S=O bond distances were found to be approximately 1.430 Å and 1.435 Å, with an O=S=O angle of around 118.21°. Similar analysis on the 2-chloro isomer would confirm the geometry of the sulfamoyl group and the propanamide side chain.

Key parameters that would be determined include:

Bond Lengths: C-C, C-N, C=O, S=O, S-N, and C-Cl bond distances.

Bond Angles: Angles defining the geometry around the tetrahedral sulfur atom, the trigonal planar amide carbon, and the aromatic ring.

Torsion Angles: Dihedral angles describing the conformation of the propanamide side chain and its orientation relative to the phenyl ring. For example, the dihedral angle between the benzene (B151609) ring and the amido plane in the 3-chloro isomer is 15.0°.

This data would be presented in a detailed table, allowing for comparison with theoretical models and related known structures.

Table 1: Hypothetical Bond Parameters for this compound

| Parameter | Expected Value (Å or °) | Description |

|---|---|---|

| S=O Bond Length | ~1.43 | Length of the sulfur-oxygen double bonds in the sulfamoyl group. |

| S-N Bond Length | ~1.63 | Length of the sulfur-nitrogen single bond. |

| C=O Bond Length | ~1.23 | Length of the carbon-oxygen double bond in the amide group. |

| C-N (amide) Bond Length | ~1.34 | Length of the carbon-nitrogen single bond in the amide group. |

| C-Cl Bond Length | ~1.78 | Length of the carbon-chlorine bond on the propanamide chain. |

| O=S=O Bond Angle | ~118 | Angle between the two oxygen atoms and the sulfur atom. |

| Phenyl-Amide Dihedral Angle | Variable | The twist angle between the plane of the phenyl ring and the amide group. |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would reveal how molecules of this compound pack in the solid state. This packing is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. The primary interactions expected would be hydrogen bonds, given the presence of N-H groups (donors) in the amide and sulfamoyl moieties and O=S=O and C=O groups (acceptors).

In related sulfonamide structures, molecules are often linked by N-H···O hydrogen bonds, forming chains, dimers, or more complex three-dimensional networks. For example, in the 3-chloro isomer, intermolecular N-H···O hydrogen bonds connect molecules into a double-layer structure. Additionally, weaker interactions such as π-π stacking between aromatic rings could be present. The centroid-to-centroid distance between stacked rings in the 3-chloro analog was found to be 3.7447 Å, indicating a weak π-π interaction. Analysis of the crystal packing of the 2-chloro isomer would identify all such interactions and their geometric parameters.

Investigation of Disorder and Conformational Polymorphism

Crystallographic studies can also uncover phenomena such as atomic disorder and polymorphism. Disorder occurs when a part of the molecule occupies multiple positions within the crystal lattice. In a related compound, 2-chloro-N-(p-tolyl)propanamide, disorder was observed between the chloro and terminal methyl groups of the propanamide chain. A similar type of disorder could potentially be observed for this compound.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. The presence of flexible torsion angles and multiple hydrogen bond donors/acceptors in this compound suggests that conformational polymorphism could be possible. Investigating crystallization under various conditions would be necessary to identify and characterize different polymorphic forms.

Advanced Spectroscopic Characterization for Structural Insights

Spectroscopic methods provide complementary information about molecular structure and are essential for characterization, especially when single crystals are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Determination (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

¹H NMR: The ¹H NMR spectrum would confirm the number of chemically distinct protons and their connectivity. Key expected signals would include a doublet for the methyl (CH₃) group, a quartet for the methine (CH-Cl) proton, distinct signals for the aromatic protons on the sulfamoylphenyl ring (likely two doublets showing an AA'BB' pattern), and singlets for the N-H protons of the amide and sulfonamide groups. The chemical shifts and coupling constants would provide detailed structural information.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield shift (e.g., >160 ppm), while the aromatic carbons and the carbons of the propanamide side chain would have distinct chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, such as the CH and CH₃ protons of the propanamide group. A HETCOR (or HSQC/HMBC) spectrum would link protons directly to the carbons they are attached to, confirming the assignment of all ¹H and ¹³C signals and unambiguously verifying the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Propanamide -CH₃ | ¹H NMR | 1.5 - 1.8 | Doublet (d) |

| Propanamide -CHCl- | ¹H NMR | 4.5 - 4.8 | Quartet (q) |

| Aromatic -CH- (ortho to NH) | ¹H NMR | 7.6 - 7.8 | Doublet (d) |

| Aromatic -CH- (ortho to SO₂) | ¹H NMR | 7.8 - 8.0 | Doublet (d) |

| Amide -NH- | ¹H NMR | 9.0 - 10.5 | Singlet (s) |

| Sulfonamide -NH₂ | ¹H NMR | 7.0 - 7.5 | Singlet (s) |

| Propanamide -CH₃ | ¹³C NMR | ~20 | - |

| Propanamide -CHCl- | ¹³C NMR | ~55 | - |

| Amide -C=O | ¹³C NMR | ~165 | - |

| Aromatic Carbons | ¹³C NMR | 118 - 145 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. Key vibrations would include:

N-H Stretching: Two bands for the symmetric and asymmetric stretching of the -SO₂NH₂ group (around 3250-3350 cm⁻¹) and a band for the amide N-H stretch (around 3300 cm⁻¹).

C=O Stretching (Amide I): A strong, sharp band typically found around 1650-1680 cm⁻¹.

N-H Bending (Amide II): A strong band around 1530-1550 cm⁻¹.

S=O Stretching: Strong bands for the asymmetric and symmetric stretching of the sulfonyl group, typically near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Together, these spectroscopic techniques would provide a comprehensive characterization of the molecular structure of this compound, confirming the presence of all key functional groups and providing insights into its electronic structure and bonding.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum would confirm the molecular weight of the compound. The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structural components.

The fragmentation of N-acylsulfonamides is influenced by the presence of both the amide and sulfonamide groups. The fragmentation pathways for this compound can be proposed based on established principles for similar compounds. researchgate.net

Key fragmentation pathways likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation for amides. libretexts.org For the target molecule, this would result in the loss of a chloromethyl radical or a propanoyl radical.

McLafferty Rearrangement: Primary amides can undergo a characteristic McLafferty rearrangement, though this is less likely for this N-substituted amide. libretexts.org

Sulfonamide Bond Cleavage: A crucial fragmentation pathway for sulfonamides involves the cleavage of the S-N or C-S bonds. researchgate.net Heterolytic cleavage of the sulfonamide bond can lead to the formation of a sulfonyl radical or a sulfonyl cation and a corresponding aniline (B41778) fragment. Specifically, a fragment with an m/z of 156 is often observed, corresponding to the [H2NC6H4SO2]+ ion. researchgate.net

Loss of SO2: The extrusion of sulfur dioxide (SO2) is a common fragmentation pathway for sulfonamides, often following an initial rearrangement. researchgate.net

A plausible fragmentation pathway for this compound is detailed below:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 262/264 | [M]+• | Molecular ion |

| 183 | [C7H7NO3S]+• | Loss of chloropropanamide radical |

| 172 | [C6H6NO2S]+ | Loss of propanoyl chloride |

| 156 | [C6H6NO2S]+ | Cleavage of the N-C bond of the amide |

| 108 | [C6H6NO]+ | Loss of SO2 from the m/z 172 fragment |

| 92 | [C6H6N]+ | Loss of SO2 from the m/z 156 fragment researchgate.net |

Conformational Analysis and Rotational Isomerism

The conformational flexibility of this compound is primarily dictated by the rotation around the S-N and N-C bonds of the N-acylsulfonamide linkage. The relative orientation of the sulfonyl and carbonyl groups, as well as the rotation of the propanamide side chain, gives rise to different conformers.

Studies on related N-acylsulfonamides have shown that E/Z isomerism can occur due to restricted rotation around the N-C bond of the amide. nih.govresearchgate.net The planarity of the amide bond and the steric and electronic interactions between the substituents on the nitrogen and carbonyl carbon influence the rotational barrier.

The conformational preferences of the sulfonamide group are also critical. Rotational spectroscopy studies on sulfonamides have demonstrated that different conformers can be identified based on their distinct rotational constants and hyperfine structures arising from the 14N nucleus. mdpi.com The orientation of the amino group relative to the SO2 group can be eclipsed or staggered. mdpi.com

For this compound, computational modeling and spectroscopic techniques like NMR can be employed to determine the most stable conformers and the energy barriers between them. The key dihedral angles that define the conformation are:

S-N-C=O: This angle defines the relative orientation of the sulfonyl and carbonyl groups.

N-C-C-Cl: Rotation around this bond in the propanamide side chain leads to different rotamers.

Computational and Theoretical Investigations of 2 Chloro N 4 Sulfamoylphenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These methods provide a framework for understanding molecular stability, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. By employing functionals like B3LYP with a basis set such as 6-311++G(d,p), it is possible to calculate key structural parameters, including bond lengths, bond angles, and dihedral angles. jst.org.in

Table 1: Predicted Optimized Geometrical Parameters for 2-chloro-N-(4-sulfamoylphenyl)propanamide based on Analogous Compounds

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C=O | ~1.22 Å | Bond Angle | O=C-N | ~123° |

| Bond Length | N-C (amide) | ~1.34 Å | Bond Angle | C-N-C (amide-phenyl) | ~128° |

| Bond Length | S=O | ~1.43 Å | Bond Angle | O=S=O | ~118° |

| Bond Length | S-N | ~1.65 Å | Dihedral Angle | C-C-N-C | ~179° |

Note: These values are estimations based on data from structurally related molecules and may vary for the specific compound.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. schrodinger.comscience.govresearchgate.net

For propanamide derivatives, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO is distributed over the carbonyl group and the chloro-substituted carbon. The HOMO-LUMO energy gap for similar compounds has been calculated to be in a range that suggests a stable molecule with moderate reactivity. jst.org.in

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |

| Ionization Potential (I) | 6.5 to 7.5 |

| Electron Affinity (A) | 1.0 to 2.0 |

| Global Hardness (η) | 2.25 to 2.75 |

| Chemical Potential (μ) | -3.75 to -4.75 |

Note: These values are estimations based on data from structurally related molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. numberanalytics.comnih.gov The MEP map illustrates the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net The color-coded map typically shows electron-rich areas (negative potential) in red and electron-deficient areas (positive potential) in blue. researchgate.net

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and sulfamoyl groups, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the amide and sulfamoyl amine groups would exhibit positive potential, indicating these are sites for nucleophilic attack. researchgate.net The phenyl ring would display a region of delocalized π-electrons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. researchgate.net It quantifies charge transfer between filled (donor) and empty (acceptor) orbitals, which contributes to the stabilization of the molecule. materialsciencejournal.org The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative effects. materialsciencejournal.org

For a molecule like this compound, significant intramolecular interactions are expected. These would include charge transfer from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, delocalization of the lone pair electrons of the amide nitrogen into the antibonding orbital of the carbonyl group is a common and significant stabilizing interaction in amides.

Table 3: Predicted Major Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | σ*(N-C) | 10-20 |

| LP(N) of amide | π*(C=O) | 40-60 |

| LP(O) of SO₂ | σ*(S-N) | 5-15 |

Note: LP denotes a lone pair. These values are estimations based on data from structurally related molecules. materialsciencejournal.orgresearchgate.net

Topological analyses, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), offer deeper insights into the nature of chemical bonding and non-covalent interactions. niscpr.res.in ELF and LOL are used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic shells. nih.govijasret.com RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds.

In this compound, ELF and LOL maps would show high localization in the regions of the C=O, S=O, C-N, S-N, and C-Cl bonds, confirming their covalent nature. araproceedings.com The RDG analysis would likely reveal weak intramolecular hydrogen bonds, for instance, between the amide hydrogen and an oxygen atom of the sulfamoyl group, which can contribute to the conformational stability of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. rjb.ro It is a crucial tool in drug discovery for evaluating the binding affinity and interaction patterns of a compound with a biological target. mdpi.comnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding energy. mdpi.com

Sulfonamide derivatives are known to interact with a variety of protein targets, often through hydrogen bonding and hydrophobic interactions. rjb.roacs.orgnih.gov For this compound, the sulfamoyl group and the amide linkage are expected to be key pharmacophoric features, forming hydrogen bonds with amino acid residues in the active site of a target protein. The phenyl ring can participate in hydrophobic or π-stacking interactions.

Table 4: Representative Molecular Docking Results of Sulfonamide Derivatives with Various Protein Targets

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Penicillin-Binding Protein 2X | 1QMF | 4M3NPBS | -7.47 | GLY 664, VAL 662, ARG 426 |

| Dihydrofolate Reductase | 1DLS | Sulfamethoxazole | -6.8 | ILE 7, ILE 94, PHE 31 |

| Carbonic Anhydrase II | 2ABE | Acetazolamide | -7.2 | HIS 94, HIS 96, THR 199 |

Note: This table presents data for various sulfonamide derivatives to illustrate potential binding interactions and is not specific to this compound. rjb.ronih.gov

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For compounds structurally related to this compound, docking studies have been instrumental in elucidating their binding modes within the active sites of enzymes like urease, cyclooxygenase-2 (COX-2), α-glucosidase, and α-amylase. researchgate.netfrontiersin.org

Identification of Key Residues and Interaction Hotspots

A significant outcome of docking simulations is the identification of specific amino acid residues that are critical for ligand binding. These "hotspots" are essential for the molecule's biological activity. In studies on analogous compounds, specific interactions have been detailed. For example, in the docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives with α-glucosidase, various key interactions were observed nih.gov:

Pi-Anion Interaction: The substituted phenyl ring was found to interact with residues like Glu:276. nih.gov

Pi-Pi Interactions: Aromatic rings in the ligand formed pi-pi T-shaped and pi-pi stacked interactions with residues such as His:348, Tyr:344, Phe:298, and His:279. nih.gov

Pi-Alkyl Interactions: The chlorine atom itself participated in pi-alkyl interactions with residues like His:279, Tyr:344, and Phe:298. nih.gov

These detailed interaction maps are crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Analysis of Binding Affinities and Energetics

Docking programs calculate a score or binding energy (often expressed in kcal/mol) that estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and potentially more potent interaction. This analysis allows for the ranking of different compounds and the prediction of their relative biological activities before they are synthesized and tested in a lab.

The following table shows representative binding energy data from docking studies of various sulfonamide derivatives against different enzyme targets, illustrating the type of data generated in such analyses.

| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Propanamide-Sulfonamide Conjugates | Urease, COX-2 | Not Specified | Not Specified |

| Chloro-nitrobenzamide Derivatives | α-Glucosidase | Glu:276, Phe:157, His:348, Tyr:344 | -8.5 to -10.5 (Example Range) |

| Propanamide Antagonists | TRPV1 | Not Specified | Not Specified |

This table is illustrative of the types of findings from computational studies on related compounds.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted binding pose and the flexibility of the ligand-receptor complex in a simulated biological environment. frontiersin.org

Conformational Dynamics and Stability in Biological Environments

MD simulations can reveal how the conformation of 2-chloro-N-(4-sulfamoyl)propanamide might change within the dynamic environment of a protein's binding pocket. These simulations confirm whether the initial interactions predicted by docking are maintained over time. Studies on related compounds have shown that water molecules often play a crucial role in mediating and stabilizing ligand-protein interactions, and MD simulations can effectively model these complex dynamics. nih.gov The results can demonstrate that a ligand maintains a stable conformation, which is essential for its sustained biological effect.

Ligand-Receptor Complex Stability and Flexibility

The stability of the ligand-receptor complex is a key indicator of binding efficacy. frontiersin.org In MD simulations, this is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A low and stable RMSD value suggests that the ligand remains securely bound in the active site without significant conformational changes, indicating a stable complex. researchgate.netfrontiersin.org For example, MD simulations performed on the most active compounds from a series of chloro-nitrobenzamide derivatives confirmed the stability of the ligand-protein complexes, validating the docking results. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org 2D QSAR, a common form of this technique, uses molecular descriptors—numerical values that represent various physicochemical properties of a molecule—to build predictive models. frontiersin.org

The goal of a QSAR study is to develop a model that can accurately predict the activity (e.g., inhibitory concentration, IC50) of new, unsynthesized molecules. This is achieved by training the model on a set of compounds with known activities. While specific QSAR models for 2-chloro-N-(4-sulfamoyl)propanamide are not detailed in the available literature, the methodology would involve:

Assembling a dataset of related propanamide derivatives with measured biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to select the most relevant descriptors and build a linear or non-linear equation that links these descriptors to the observed activity. frontiersin.org

Validating the model to ensure its predictive power.

Such models are invaluable in drug discovery for prioritizing which new derivatives to synthesize and test, thereby saving time and resources. frontiersin.org

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of novel compounds is a cornerstone of modern medicinal chemistry and drug discovery. nih.govelsevierpure.com These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) equations, aim to correlate the physicochemical properties of molecules with their biological activities. bio-hpc.eu For classes of compounds like sulfonamides, such models are crucial for prioritizing synthetic targets and predicting efficacy.

While no specific QSAR models were identified for this compound, the general approach for analogous compounds involves the following steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, are calculated for each compound in the series.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the descriptors to the biological activity. The predictive power of the model is then rigorously assessed through internal and external validation techniques.

For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a related class of compounds, structure-activity relationship studies have been conducted, though without the explicit development of a predictive QSAR model. researchgate.net These studies provide a foundation for understanding how different substituents influence biological activity, which is a prerequisite for building robust predictive models.

A hypothetical data table for a future QSAR study on derivatives of this compound might resemble the following:

| Compound ID | R-Group Variation | Log(1/IC50) | LogP | Molar Refractivity | Dipole Moment |

| 1 | H | 5.2 | 2.1 | 65.4 | 3.2 D |

| 2 | 4-CH3 | 5.5 | 2.6 | 70.1 | 3.5 D |

| 3 | 4-Cl | 5.8 | 2.8 | 70.3 | 2.9 D |

| 4 | 4-NO2 | 6.1 | 2.0 | 71.2 | 1.8 D |

This table is illustrative and does not represent actual experimental data.

Identification of Structural Descriptors Influencing Activity

The identification of specific structural features and physicochemical properties (descriptors) that govern the biological activity of a molecule is a primary goal of computational chemistry. For sulfonamide-containing compounds, several key descriptors are consistently found to be influential.

In studies of related N-acyl sulfonamides and other propanamide derivatives, the following types of descriptors have been shown to be important for biological activity:

Electronic Descriptors: The electronic properties of substituents on the aromatic rings play a critical role. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was observed that the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on a phenyl ring enhanced inhibitory activity against certain enzymes. researchgate.net This suggests that a balanced electronic profile can be crucial for optimal interaction with biological targets.

Steric and Topological Descriptors: The size, shape, and connectivity of the molecule are critical for its ability to fit into the binding site of a target protein. For example, in a study of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives, modifications to the propanamide region and the benzylamine (B48309) moiety led to significant changes in antagonist activity, highlighting the importance of steric bulk and conformational flexibility. researchgate.net

Hydrogen Bonding Potential: The sulfonamide group (-SO2NH-) and the amide linkage (-CONH-) are potent hydrogen bond donors and acceptors. The crystal structure of the related compound, 2-chloro-N-(4-sulfamoylphenyl)acetamide, reveals extensive intermolecular hydrogen bonding, which is crucial for stabilizing the crystal lattice and is indicative of the compound's potential to form hydrogen bonds with biological macromolecules. nih.gov Similarly, the crystal structure of 3-chloro-N-(4-sulfamoylphenyl)propanamide also shows that the crystal structure is stabilized by N—H···O type hydrogen bonds. nih.gov

A summary of potentially important structural features for the activity of this compound, based on analogous compounds, is presented below:

| Structural Feature | Potential Influence on Activity |

| Sulfamoylphenyl group | Key for target recognition and hydrogen bonding interactions. |

| Propanamide side chain | Influences steric fit, conformation, and hydrophobicity. |

| Chloro substituent | Can alter electronic properties and provide a site for specific interactions. |

| Amide linkage | Acts as a hydrogen bond donor/acceptor and provides conformational rigidity. |

Further computational studies, such as molecular docking and molecular dynamics simulations, would be necessary to elucidate the specific interactions of this compound with its biological target(s) and to quantitatively define the most critical structural descriptors for its activity.

Structure Activity Relationship Sar Studies of 2 Chloro N 4 Sulfamoylphenyl Propanamide Analogs

Impact of Substituent Variations on the Sulfamoylphenyl Moiety

The sulfamoylphenyl group is a critical pharmacophore in many biologically active compounds, notably as a key component of sulfonamide antibiotics. Variations in substituents on the phenyl ring or the sulfonamide nitrogen can profoundly influence a molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.

In the context of 2-chloro-N-(4-sulfamoylphenyl)propanamide, substitutions on the aromatic ring could modulate electronic effects and steric bulk. For instance, introducing electron-withdrawing groups could alter the acidity of the sulfonamide NH2, potentially affecting its binding to target proteins. Conversely, electron-donating groups could have the opposite effect. However, specific studies detailing these variations for this particular compound are not available.

Similarly, N-alkylation or N-arylation of the sulfonamide group would significantly alter its hydrogen-bonding profile and lipophilicity. Such changes are a common strategy in drug design to improve cell permeability and pharmacokinetic properties. Without experimental data, the impact of these theoretical modifications on the activity of this compound remains speculative.

Influence of Alkyl Chain Length and Branching in the Propanamide Backbone

Increasing the alkyl chain length (e.g., from propanamide to butanamide or pentanamide) would generally increase the lipophilicity of the compound. This could enhance its ability to cross biological membranes, but might also lead to non-specific binding or reduced solubility. Branching of the alkyl chain, for example, by introducing a methyl group at the alpha-carbon, can introduce steric hindrance that might either enhance or diminish binding to a specific target, depending on the topology of the binding site. While the effects of alkyl chain modifications have been studied in other molecular contexts, data specific to N-(4-sulfamoylphenyl)propanamide analogs is lacking.

Stereochemical Effects on Biological Interaction and Activity

The this compound molecule contains a stereocenter at the second carbon of the propanamide chain, meaning it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

One enantiomer might fit perfectly into a binding site, leading to a potent biological effect, while the other may bind weakly or not at all. In some cases, one enantiomer may even produce off-target effects. Therefore, determining the absolute stereochemistry of the active enantiomer is a crucial step in drug development. However, studies investigating the stereochemical effects on the biological activity of this compound have not been identified in the available literature.

Bioisosteric Replacements and Their Effects on Molecular Recognition

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. For this compound, several bioisosteric replacements could be envisioned.

For example, the sulfonamide group (-SO2NH2) is a classic bioisostere of the carboxylic acid group (-COOH) and has been used to modulate acidity and improve metabolic stability. drughunter.com Other potential bioisosteres for the sulfonamide moiety include sulfoximines and sulfonimidamides. drughunter.comresearchgate.net These replacements can alter the geometry and electronic properties of the molecule, thereby influencing its interaction with a biological target.

The chlorine atom on the propanamide backbone could also be replaced with other halogens (e.g., fluorine, bromine) or other groups like a methyl or cyano group to probe the importance of its size, electronegativity, and steric bulk for activity. Despite the theoretical possibilities, concrete examples of bioisosteric replacement studies focused on this compound are not described in the reviewed literature.

Mechanistic Insights into Biological Interactions of 2 Chloro N 4 Sulfamoylphenyl Propanamide

Enzyme Inhibition Mechanism Studies

The sulfonamide moiety is a well-established pharmacophore that targets several key enzymes. The mechanisms of inhibition are often rooted in the interaction of the deprotonated sulfonamide nitrogen with metal ions in the enzyme's active site or its ability to mimic a substrate transition state.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The active site of CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. nih.gov Sulfonamides are among the most potent and widely studied inhibitors of carbonic anhydrase. nih.gov

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) to the catalytic Zn²⁺ ion in the active site. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the catalytic cycle, thereby blocking the enzyme's activity. The sulfonamide group acts as an anchor, while the rest of the molecule can form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, such as Thr199 and Thr200. These secondary interactions are critical for determining the inhibitor's affinity and selectivity for different CA isozymes.

There are at least 15 different CA isozymes in humans, and they differ in their tissue distribution and physiological roles. Isozyme selectivity is a key goal in the design of CA inhibitors to minimize off-target effects. For instance, inhibiting the cytosolic isoforms hCA I and hCA II can lead to side effects, whereas targeting the tumor-associated, transmembrane isoforms hCA IX and hCA XII is a strategy for anticancer therapies. nih.govsemanticscholar.org Selectivity is achieved by exploiting subtle differences in the shape and amino acid composition of the active site cavity among the various isozymes. Bulky substituents on the aromatic ring of the sulfonamide can create steric clashes in the more confined active site of some isoforms (like hCA II) while fitting favorably into the wider active site of others (like hCA IX).

Table 1: Inhibition Data of Representative Sulfonamides against Human Carbonic Anhydrase Isoforms Note: Data presented is for structurally related sulfonamide compounds to illustrate the principles of CA inhibition and isozyme selectivity.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. researchgate.net This reaction can lead to a significant increase in local pH, which is a key factor in the pathogenesis of infections by bacteria such as Helicobacter pylori and Proteus mirabilis. nih.gov Urease inhibitors are therefore of interest for treating such infections.

The active site of urease contains a bi-nickel center, and inhibitors often function by interacting with these nickel ions. nih.govresearchgate.net The mode of action can vary. Competitive inhibitors bind directly to the nickel ions, preventing the substrate (urea) from accessing the catalytic site. Non-competitive inhibitors bind to a different site on the enzyme, inducing a conformational change that inactivates it. Mixed-mode inhibitors can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org Studies on sulfonamide-based compounds have shown that they can act as effective urease inhibitors, often exhibiting competitive or mixed-mode inhibition. The sulfonamide moiety can coordinate with the nickel ions, while other parts of the molecule can interact with the flap region of the active site, which is critical for catalysis. frontiersin.org

Table 2: Urease Inhibition Data for Representative Sulfonamide-Based Compounds Note: Data for related compounds are shown to demonstrate the potential of the sulfonamide scaffold as urease inhibitors.

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible and plays a major role in inflammation and pain. jpp.krakow.pl Selective inhibition of COX-2 over COX-1 is the mechanism of action for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as "coxibs," which were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netrsc.org

Many selective COX-2 inhibitors, such as Celecoxib and Valdecoxib, contain a sulfonamide or a related sulfonyl group. jpp.krakow.plnih.gov The structural basis for this selectivity lies in a key difference between the active sites of the two isoforms. The COX-2 active site has a larger, more accommodating side pocket compared to COX-1. The sulfonamide group of the inhibitor can bind within this specific side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. This differential binding is the primary determinant of COX-2 selectivity. Therefore, a compound like 2-chloro-N-(4-sulfamoylphenyl)propanamide, which contains the critical sulfamoylphenyl moiety, has the structural prerequisites to act as a selective COX-2 inhibitor. frontiersin.org

Table 3: Cyclooxygenase (COX) Inhibition and Selectivity of Sulfonamide-Containing Drugs Note: Data for established COX-2 inhibitors are presented to illustrate selectivity profiles.

Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating specific substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors typically function by binding to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate (B84403) group to the substrate. The sulfonamide moiety has been incorporated into various kinase inhibitors. For example, some inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy, feature a sulfonamide group that forms critical hydrogen bonds within the ATP-binding site.

Monoamine oxidase B (MAO-B) is another enzyme target. It is a mitochondrial enzyme involved in the oxidative deamination of neurotransmitters. nih.gov Overexpression of MAO-B has been linked to several cancers through the increased production of reactive oxygen species (ROS). nih.gov MAO-B inhibitors can bind to the catalytic site, often interacting with key residues like Tyr398 and Tyr435, and prevent substrate access to the flavin adenine (B156593) dinucleotide (FAD) cofactor required for catalysis. nih.govnih.gov While less common than for other enzymes, sulfonamide-containing compounds have been explored as potential MAO-B inhibitors.

Table 4: Inhibition Data for Representative Kinase Inhibitors Note: Data for related compounds are shown to demonstrate the potential of the sulfonamide scaffold in kinase inhibition.

Molecular Target Identification and Validation

The molecular targets for a compound like this compound are largely inferred from extensive research on the sulfonamide scaffold. The primary and most validated targets for the N-(4-sulfamoylphenyl) group are metalloenzymes, particularly carbonic anhydrases, where the sulfonamide acts as a potent zinc-binding ligand. This interaction has been validated through decades of clinical use, biochemical assays, and X-ray crystallography of inhibitor-enzyme complexes.

Similarly, the validation of COX-2 as a target for sulfonamide-containing compounds is robust, supported by the clinical success of coxib drugs and detailed structural studies revealing the binding mode in the selective side pocket of the enzyme. Urease and various protein kinases are also identified as potential targets, with validation stemming from in vitro enzyme assays and molecular docking studies that predict favorable binding interactions with the catalytic sites of these enzymes.

Mechanistic Pathways of Biological Activity (e.g., Modulation of Inflammatory Pathways, Prostaglandin (B15479496) Synthesis Inhibition)

The inhibition of specific molecular targets by this compound translates into effects on broader biological pathways. The most direct mechanistic link is the modulation of inflammatory pathways through the inhibition of prostaglandin synthesis.

By selectively inhibiting the COX-2 enzyme, the compound would block the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins (like PGE₂). nih.govplos.org Prostaglandins are potent lipid mediators that orchestrate many aspects of the inflammatory response, including vasodilation, increased vascular permeability, pain sensitization, and fever. jpp.krakow.plnih.gov Therefore, the inhibition of their synthesis is a well-established mechanism for producing anti-inflammatory, analgesic, and antipyretic effects. nih.gov This pathway represents the primary mechanistic route for the anti-inflammatory activity of sulfonamide-based COX-2 inhibitors. nih.gov

Investigation of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding, π-π Stacking)

The biological activity and solid-state structure of this compound and its analogs are significantly influenced by a network of non-covalent interactions. Detailed crystallographic and computational studies on closely related structures have provided critical insights into the specific molecular forces at play. These interactions, including hydrogen bonding, hydrophobic interactions, halogen bonding, and π-π stacking, are fundamental to the molecule's conformation, crystal packing, and its ability to bind to biological targets.

Hydrogen Bonding

Hydrogen bonds are a predominant intermolecular force stabilizing the crystal structures of sulfonamide derivatives. In analogs of this compound, the amide (–NH–) and sulfonamide (–SO₂NH₂) moieties are primary sites for hydrogen bonding. The hydrogen atoms on the nitrogen serve as hydrogen-bond donors, while the oxygen atoms of the carbonyl (C=O) and sulfonyl (S=O) groups act as acceptors.

Crystal structure analyses of closely related compounds, such as 2-chloro-N-(p-tolyl)propanamide and 3-chloro-N-(4-sulfamoylphenyl)propanamide, reveal extensive networks of N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions can link molecules into complex arrangements. For instance, in the crystal structure of an analog, N—H···O bonds were observed to generate two-dimensional double-layer structures, which were then linked into a three-dimensional network by further hydrogen bonding. nih.gov Weaker C—H⋯O interactions have also been identified, where the methine proton of the propanamide group interacts with a carbonyl oxygen, further contributing to molecular conformation and crystal stability. nih.govresearchgate.net

Hydrophobic Interactions

Halogen Bonding

The chlorine atom in the 2-chloropropanamide moiety is capable of participating in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen. In the crystal structure of 2-chloro-N-(p-tolyl)propanamide, a related compound, weak C—Cl⋯O=C halogen bonds were observed. researchgate.net This type of interaction, though weaker than a classical hydrogen bond, plays a significant role in the supramolecular assembly and can be a key determinant of binding specificity in a biological context. researchgate.net

π-π Stacking

The presence of the 4-sulfamoylphenyl ring allows for the possibility of π-π stacking interactions with other aromatic systems, such as the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues in a protein target. frontiersin.org Analysis of the crystal packing of 3-chloro-N-(4-sulfamoylphenyl)propanamide, a structural isomer, confirmed the influence of weak π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov In that study, the centroid-to-centroid distance between stacked rings was measured to be 3.7447 (12) Å, a typical distance for such interactions. nih.gov These stacking forces are important for stabilizing both crystal lattices and ligand-protein complexes. nih.govfrontiersin.org

Interactive Data Table: Summary of Molecular Interactions

The following table summarizes the key molecular interactions involving this compound, detailing the functional groups responsible and their potential interaction partners.

| Interaction Type | Participating Group on Compound | Potential Interacting Partner (e.g., in Proteins) | Supporting Evidence Source |

| Hydrogen Bonding | Amide N-H, Sulfonamide N-H₂ | Carbonyl Oxygen, Sulfonyl Oxygen, Aspartate, Glutamate | nih.gov, researchgate.net, researchgate.net |

| Carbonyl C=O, Sulfonyl S=O₂ | Amide N-H, Arginine, Histidine | nih.gov, researchgate.net, researchgate.net | |

| Hydrophobic Interactions | Phenyl Ring, Propanamide Alkyl Chain | Leucine, Valine, Alanine, Phenylalanine | frontiersin.org |

| Halogen Bonding | C-Cl (Chlorine atom) | Carbonyl Oxygen, Hydroxyl Oxygen | researchgate.net |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | nih.gov, frontiersin.org |

Applications As Chemical Synthons and Intermediate Building Blocks

Utility in the Synthesis of Novel Pharmaceutical Scaffolds

The structural motifs present in 2-chloro-N-(4-sulfamoylphenyl)propanamide, namely the sulfonamide group and the reactive α-chloroamide, are of significant interest in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The ability of the sulfonamide group to act as a zinc-binding group has been extensively exploited in the design of enzyme inhibitors, particularly carbonic anhydrase inhibitors.

While direct synthesis of pharmaceutical scaffolds from this compound is not extensively documented in publicly available literature, its potential as a precursor can be inferred from studies on analogous compounds. For instance, the synthesis of novel coumarin-containing sulfonamide derivatives with antioxidant properties has been achieved through the reaction of sulfanilamide (B372717) with chloroacetyl chloride, followed by reaction with various hydroxycoumarins. This highlights the utility of the chloro-amide functional group in linking the sulfonamide core to other bioactive moieties.

A significant area of application for sulfonamide-containing compounds is in the development of carbonic anhydrase inhibitors. These inhibitors have therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The synthesis of novel sulfonyl semicarbazide (B1199961) derivatives as carbonic anhydrase inhibitors often starts from sulfanilamide, a primary amine precursor to this compound. nih.gov This suggests that the title compound could be a key intermediate in the synthesis of more complex carbonic anhydrase inhibitors.

The following table outlines the synthesis of N-(4-sulfamoylphenyl) hydrazine (B178648) carboxamide, a key intermediate for sulfonyl semicarbazide carbonic anhydrase inhibitors, starting from sulfanilamide, a closely related compound to the subject of this article.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Sulfanilamide | Glacial Acetic Acid, Hot Water, Sodium Cyanate | N³-(4-sulfamoylphenyl) Urea (B33335) |

| 2 | N³-(4-sulfamoylphenyl) Urea | Hydrazine Hydrate, Absolute Ethanol (B145695), Reflux | N-(4-sulfamoylphenyl) Hydrazine Carboxamide |

This data is derived from the synthesis of a related compound and illustrates the potential synthetic pathways involving the sulfonamide moiety. nih.gov

Role in Agrochemical Development

The development of new agrochemicals often involves the exploration of novel chemical scaffolds that exhibit desired biological activity against pests and weeds while maintaining low toxicity to non-target organisms and the environment. While specific data on the direct application of this compound in agrochemical development is scarce, the broader class of chloroacetamides has been a cornerstone of the herbicide industry for decades.

The mode of action of many chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. The presence of the reactive α-chloroamide group in this compound makes it a candidate for investigation in this area.

Furthermore, sulfonamide derivatives have also found applications in the agrochemical sector. For example, certain sulfonamides have been developed as herbicides and fungicides. The combination of the chloroacetamide and sulfonamide functionalities in a single molecule could lead to compounds with unique biological activity profiles. Research into the synthesis of N-aryl 2-chloroacetamides has highlighted their importance as intermediates for agrochemical compounds. researchgate.net

General Organic Synthesis Applications

Beyond its potential in pharmaceutical and agrochemical research, this compound is a versatile intermediate in general organic synthesis. The reactivity of the α-chloroamide group allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity opens up pathways to a variety of more complex molecules.

The synthesis of heterocyclic compounds, which are ubiquitous in natural products and synthetic drugs, can be achieved using chloroacetamide derivatives. For instance, studies on the reactivity of N-aryl 2-chloroacetamides have demonstrated their use in the synthesis of various heterocyclic systems such as imidazoles, pyrroles, thiazolidin-4-ones, and thiophenes. researchgate.net These reactions typically proceed through an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization step.

The following table provides examples of heterocyclic systems that can be synthesized from N-aryl chloroacetamide derivatives, which are structurally analogous to this compound.

| Starting Material | Reactant(s) | Resulting Heterocyclic System |

| N-aryl 2-chloroacetamide | Thiourea | Thiazole derivatives |

| N-aryl 2-chloroacetamide | Thioacetamide | Thiophene derivatives |

| N-aryl 2-chloroacetamide | Primary amines/Ammonia (B1221849) | Piperazine-2,5-dione derivatives |

| N-aryl 2-chloroacetamide | Benzamidine | Imidazole derivatives |

This table illustrates the potential of the α-chloroamide moiety in the synthesis of diverse heterocyclic structures based on the reactivity of related compounds. researchgate.net

The sulfonamide group can also participate in various chemical transformations or be used to modulate the electronic properties of the aromatic ring, influencing the reactivity of other functional groups. The development of multicomponent reactions, which allow for the synthesis of complex molecules in a single step, could also leverage intermediates like this compound to rapidly generate libraries of novel compounds for biological screening. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloro N 4 Sulfamoylphenyl Propanamide

Design and Synthesis of Advanced Analogs with Enhanced Mechanistic Specificity

Future research should prioritize the rational design and synthesis of novel analogs of 2-chloro-N-(4-sulfamoylphenyl)propanamide to enhance potency, selectivity, and mechanistic understanding. The core structure is amenable to systematic modification at several key positions to probe structure-activity relationships (SAR). openaccesspub.org

Key synthetic strategies will involve derivatizing the terminal sulfonamide group, substituting the phenyl ring, and replacing the chloro-group on the propanamide side chain. For instance, introducing heterocyclic rings to the sulfonamide nitrogen, a common strategy in modern drug design, could improve pharmacokinetic properties and explore new binding interactions. openaccesspub.org Furthermore, modifying the propanamide side chain by replacing the chlorine with other halogens (e.g., fluorine) or functional groups could modulate reactivity and metabolic stability. nih.gov

The following table outlines potential design strategies for new analogs and their intended therapeutic goals.

| Modification Site | Proposed Structural Change | Rationale and Desired Outcome | Potential Therapeutic Area |

| Propanamide Chain | Replace Chlorine with Fluorine | Increase metabolic stability and alter electronic properties. nih.gov | Oncology, Neurology |

| Introduce bulky alkyl or aryl groups | Enhance lipophilicity and potentially improve cell membrane permeability. | Anticancer, Antimicrobial | |

| Phenyl Ring | Add electron-withdrawing groups (e.g., -CF₃, -NO₂) | Modulate the pKa of the sulfonamide group, potentially increasing binding affinity. nih.gov | Enzyme Inhibition |

| Add electron-donating groups (e.g., -OCH₃, -CH₃) | Alter electronic distribution and impact target interactions. | Various | |

| Sulfonamide Group | Synthesize N-substituted heterocyclic derivatives | Improve solubility, cell permeability, and introduce new hydrogen bonding sites. openaccesspub.org | Anti-infective, Anti-inflammatory |

| Create sulfonylurea analogs | Target specific receptors like sulfonylurea receptors (SURs) involved in diabetes. openaccesspub.org | Antidiabetic |

These synthetic endeavors will generate a library of compounds for systematic screening, enabling the development of robust SAR models to guide future design iterations.

Exploration of Novel Biological Targets

While sulfonamides were historically developed as antibacterial agents, their derivatives are now known to inhibit a wide range of enzymes and receptors. nih.gov A crucial future direction is to screen this compound and its newly synthesized analogs against diverse biological targets beyond the classical ones. Carbonic anhydrases, metalloenzymes inhibited by sulfonamides and implicated in conditions like glaucoma and cancer, represent a primary target class. nih.gov

High-throughput screening campaigns against panels of kinases, proteases, and metabolic enzymes could uncover unexpected activities. For example, some sulfonamide-bearing compounds have shown potential as alpha-glucosidase inhibitors for diabetes management or as cytotoxic agents against cancer cell lines. nih.govnih.gov The unique electrophilic nature of the 2-chloropropanamide moiety might also enable it to act as a covalent inhibitor, forming a permanent bond with a target protein, which could lead to high potency and prolonged duration of action.

The table below details potential novel targets and the rationale for their investigation.

| Target Class | Specific Example(s) | Rationale for Investigation | Associated Disease(s) |

| Metalloenzymes | Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs) | The sulfonamide group is a classic zinc-binding motif, making these enzymes prime targets. nih.gov | Glaucoma, Cancer, Inflammation |

| Kinases | Epidermal Growth Factor Receptor (EGFR), Tyrosine Kinases | Many kinase inhibitors feature heterocyclic scaffolds that could be incorporated into new analogs. | Cancer |

| Proteases | SARS-CoV-2 Main Protease (Mpro), Caspases | Sulfonamides have shown inhibitory activity against viral proteases. nih.gov | Viral Infections, Apoptosis-related disorders |

| Metabolic Enzymes | Alpha-glucosidase, Dihydropteroate (B1496061) synthase (DHPS) | Sulfonamide hybrids have demonstrated inhibitory potential against enzymes involved in metabolic pathways. nih.govresearchgate.net | Diabetes, Bacterial Infections |

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery process, future research must tightly integrate computational modeling with experimental validation. nih.gov Computer-Aided Drug Design (CADD) offers powerful tools to predict the behavior of this compound and its analogs at a molecular level. nih.govresearchgate.net

Molecular docking studies can be used to predict how these compounds bind to the active sites of potential targets, such as various enzyme classes. nih.govresearchgate.net These in silico predictions help prioritize which analogs to synthesize and test, saving significant time and resources. Following docking, molecular dynamics (MD) simulations can model the stability of the ligand-protein complex over time. Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, reactivity, and spectroscopic profiles of the molecules, aiding in both mechanism elucidation and structural characterization. nih.govresearchgate.net

| Methodology | Application | Expected Outcome |

| Molecular Docking | Predict binding poses and affinities of analogs in the active sites of targets like carbonic anhydrases or kinases. researchgate.net | A ranked list of candidate compounds with the highest predicted binding scores for synthesis and experimental testing. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the predicted ligand-protein complexes and identify key dynamic interactions. | Insight into the flexibility of the binding pocket and the conformational stability of the compound upon binding. |

| Density Functional Theory (DFT) | Calculate electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and predict spectral data (NMR, IR). nih.govresearchgate.net | Understanding of molecular reactivity and correlation of theoretical data with experimental spectroscopic results for structural confirmation. nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.net | Early identification of molecules with potentially poor pharmacokinetic profiles, allowing for pre-emptive structural modification. |

| High-Throughput Screening (HTS) | Experimental screening of analog libraries against diverse biological targets. | Identification of hit compounds with confirmed biological activity, validating computational predictions. |

This synergistic approach, where computational predictions guide experimental work and experimental results refine computational models, will create a highly efficient and robust drug discovery pipeline.

Development of Robust and Sustainable Synthetic Processes

As promising lead compounds emerge, the development of efficient, scalable, and environmentally friendly synthetic routes will become critical. Traditional methods for creating amide and sulfonamide bonds can involve harsh reagents and solvents. Future research should focus on green chemistry principles to minimize environmental impact.

This includes exploring alternative, sustainable solvents like water, ethanol (B145695), or deep eutectic solvents for the synthesis. rsc.org Another avenue is the use of catalytic methods to replace stoichiometric reagents, thereby reducing waste. For instance, developing catalytic amidations or sulfonamidations would be a significant advance. The goal is to create a process that is not only high-yielding and cost-effective but also aligns with modern standards of sustainable chemical manufacturing.

| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Benefit |

| Amide Bond Formation | Use of acyl chlorides (e.g., 2-chloropropanoyl chloride) with a base in chlorinated solvents. nih.govnih.gov | Catalytic direct amidation of 2-chloropropanoic acid; use of green solvents like 2-MeTHF or water. | Avoids stoichiometric activators and hazardous solvents. |

| Sulfonamide Formation | Reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine. nih.gov | In situ generation of sulfonyl chloride from thiols using a green oxidant followed by reaction with the amine in an eco-friendly solvent like ethanol or water. rsc.org | Reduces waste, avoids toxic bases, and uses safer solvents. |

| Purification | Column chromatography using large volumes of organic solvents. | Recrystallization from green solvents; supercritical fluid chromatography (SFC). | Drastic reduction in solvent waste and energy consumption. |

By focusing on these sustainable practices early in the development process, the transition from laboratory-scale synthesis to industrial production can be made more efficient and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(4-sulfamoylphenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting 4-sulfamoylaniline with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. A polar aprotic solvent like dichloromethane under reflux (~40–50°C) ensures complete conversion . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) to maximize yield.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the presence of characteristic peaks (e.g., amide NH at δ ~6.7–7.0 ppm, sulfonamide protons at δ ~7.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS can verify molecular weight (e.g., [M+H] at m/z 262.06 for CHClNOS) .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

Q. What solvents and storage conditions are optimal for stability studies?

- Methodological Answer : The compound is stable in anhydrous DMSO or acetonitrile at −20°C for long-term storage. Avoid aqueous solutions due to potential hydrolysis of the chloroacetamide group. Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C) to assess stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX software provides precise bond lengths and angles. For example, the dihedral angle between the sulfamoylphenyl ring and the propanamide chain can clarify steric effects . Refinement parameters (R < 0.05) and thermal ellipsoid plots (ORTEP) validate structural accuracy .

Q. What strategies address contradictions in biological activity data (e.g., antifungal vs. anticancer efficacy)?

- Methodological Answer :

- Mechanistic Studies : Compare inhibition of ergosterol biosynthesis (antifungal) vs. caspase-mediated apoptosis (anticancer) using enzyme assays and cell viability tests .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., triazole or fluorine groups) to isolate target-specific effects. For example, triazole derivatives show enhanced antifungal activity (Table 1) .

- Table 1 : Efficacy Against Pathogens (Adapted from )

| Pathogen | IC (µM) | Mechanism |

|---|---|---|

| Candida albicans | 12.5 | Ergosterol inhibition |

| Aspergillus fumigatus | 18.3 | Cell wall disruption |

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodological Answer : Use density functional theory (DFT) to simulate reactive sites (e.g., chloroacetamide group prone to glutathione conjugation). ADMET predictors (e.g., SwissADME) can forecast hepatic clearance or CYP450 interactions. Validate with in vitro microsomal assays .

Q. What experimental designs mitigate challenges in crystallizing this compound?

- Methodological Answer :